4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide
Description
Properties
Molecular Formula |
C16H16N2O2 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-9-3-12(4-10-15)11-18-14-7-5-13(6-8-14)16(17)19/h3-11H,2H2,1H3,(H2,17,19) |
InChI Key |
NNGWYUSCVVHGAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation in Ethanol
The most widely documented method involves refluxing equimolar quantities of 4-aminobenzamide (1.36 g, 10 mmol) and 4-ethoxybenzaldehyde (1.50 g, 10 mmol) in anhydrous ethanol (30–50 mL) with 2–3 drops of glacial acetic acid. The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N).
Typical Procedure:
-
Dissolve 4-aminobenzamide in ethanol under stirring.
-
Add 4-ethoxybenzaldehyde and glacial acetic acid.
-
Reflux at 80°C for 4–6 hours.
-
Cool to room temperature, filter the precipitate, and recrystallize from ethanol.
Key Spectral Data:
Solvent-Free Mechanochemical Synthesis
To minimize solvent use, mechanochemical grinding has been explored. A mixture of 4-aminobenzamide and 4-ethoxybenzaldehyde (1:1 molar ratio) is ground with a catalytic amount of p-toluenesulfonic acid (PTSA, 5 mol%) in a ball mill for 30–60 minutes. This method reduces reaction time to <1 hour but requires post-reaction purification via column chromatography (hexane/ethyl acetate, 3:7).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols prioritize efficiency and scalability. A two-step continuous process is employed:
-
Step 1: 4-Ethoxybenzaldehyde is mixed with excess 4-aminobenzamide in ethanol at 50°C.
-
Step 2: The mixture passes through a tubular reactor at 120°C with a residence time of 10 minutes, followed by inline crystallization and filtration.
Advantages:
-
95% conversion rate.
-
Reduced solvent consumption (20% less than batch methods).
Reaction Optimization and Critical Parameters
Solvent Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 4 | 88 |
| Methanol | 65 | 6 | 82 |
| Dioxane | 100 | 3 | 78 |
| Water | 25 | 24 | <5 |
Ethanol maximizes yield due to optimal polarity and boiling point.
Catalytic Systems
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| Glacial AcOH | 5 | 88 |
| H₂SO₄ | 2 | 85 |
| PTSA | 5 | 82 |
| None | – | 45 |
Acetic acid ensures mild acidity without side reactions.
Purification and Analytical Validation
Recrystallization vs. Chromatography
Stability Considerations
The compound is hygroscopic and light-sensitive. Storage under nitrogen at −20°C prevents degradation.
Challenges and Mitigation Strategies
Common Side Reactions
-
Over-condensation: Excess aldehyde leads to diimine byproducts. Mitigated by maintaining a 1:1 molar ratio.
-
Hydrolysis: Moisture degrades the imine bond. Anhydrous conditions are critical.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C, 15 minutes) in ethanol improves reaction kinetics, achieving 90% yield with reduced energy input.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anti-Cancer Applications
Numerous studies have explored the anti-cancer properties of benzamide derivatives. The structural similarity between 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide and known anticancer agents suggests potential efficacy against various cancer cell lines.
Case Study: Anticancer Activity
A study focusing on similar benzamide derivatives highlighted their cytotoxic effects against human colorectal carcinoma cell lines. Compounds derived from benzamide structures demonstrated significant inhibition of cancer cell proliferation, with some exhibiting IC50 values lower than standard chemotherapeutics such as 5-Fluorouracil (5-FU) .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Standard Drug (5-FU) | 9.99 | HCT116 |
Anti-Parasitic Applications
Research into the antiparasitic effects of benzamide derivatives has shown promising results, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis.
Case Study: Trypanosoma brucei Inhibition
A phenotypic screen identified potent N-benzyl analogues that exhibited significant activity against Trypanosoma brucei. The most effective compound demonstrated an EC50 of 0.001 µM, indicating strong potential for therapeutic development . The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance bioavailability and efficacy.
| Compound | EC50 (µM) | Selectivity over Mammalian Cells |
|---|---|---|
| Benzamide Derivative | 0.001 | >30-fold |
Anti-Viral Applications
Benzamide derivatives have also been investigated for their antiviral properties, particularly against influenza viruses. Studies have shown that certain structural modifications can lead to enhanced antiviral activity.
Case Study: Influenza Virus Inhibition
Research on related compounds indicated that specific benzamide derivatives exhibited significant inhibition of influenza virus replication, with some achieving an EC50 value of 11.38 µM against H1N1 strains . The interaction with viral proteins was confirmed through molecular docking studies.
| Compound | EC50 (µM) | Virus Strain |
|---|---|---|
| This compound | TBD | H1N1 |
| Related Benzamide Derivative | 11.38 | H1N1 |
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a broader class of 4-(arylideneamino)benzamides. Key structural analogs and their distinguishing features include:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., ethoxy in the target compound) enhance resonance stabilization of the imine bond, whereas electron-withdrawing groups (e.g., nitro in ) may increase electrophilicity at the carbonyl or imine sites.
- Hydrogen Bonding : Compounds with hydroxyl or sulfonamide groups (e.g., ) exhibit stronger intermolecular interactions, influencing crystallinity and solubility.
Comparison of Reaction Conditions :
- Thiophene Derivative () : Synthesized using analogous methods but required extended reaction times due to thiophene’s lower reactivity.
- Nitro-Substituted Analog () : Higher temperatures (reflux) were employed to drive condensation, reflecting the nitro group’s deactivating effect.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Melting Points : Ethoxy-containing benzamides (e.g., ) exhibit melting points between 200–203°C, suggesting high crystallinity due to hydrogen bonding.
- Solubility : Ethoxy groups enhance lipophilicity compared to hydroxylated analogs (e.g., Schiff base II in ), which are more water-soluble.
- Stability : Schiff bases are prone to hydrolysis under acidic or aqueous conditions. The ethoxy group’s electron-donating nature may slightly enhance imine stability compared to nitro-substituted derivatives .
Biological Activity
4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Structural Characteristics
The compound can be described by the following structural formula:
Key Functional Groups
- Ethoxy Group : Enhances lipophilicity and may influence biological interactions.
- Amine and Benzamide Core : Contributes to hydrogen bonding and receptor interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluating several benzamide derivatives demonstrated that compounds with ethoxy substitutions showed enhanced activity against:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
Table 1 summarizes the IC50 values for selected compounds in comparison to standard treatments:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 15.0 ± 2.5 | MCF-7 |
| Standard Drug (Doxorubicin) | 10.5 ± 1.8 | MCF-7 |
| 4-(Trifluoromethyl)benzamide | 12.3 ± 2.1 | HepG2 |
The proposed mechanism of action for the anticancer activity of this compound involves:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar benzamide derivatives have shown inhibitory effects on RTKs, which are crucial for cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with the compound leads to increased apoptosis in cancer cell lines.
Antimicrobial Activity
In addition to anticancer properties, benzamide derivatives are known for their antimicrobial activities. Compounds similar to this compound have been tested against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Inhibitory Effects on Enzymes
Another area of interest is the inhibition of histone deacetylases (HDACs), which play a significant role in cancer progression. Compounds with similar structures have shown selective inhibition of HDAC enzymes, which is a promising avenue for therapeutic development.
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the Ethoxyphenyl Ring : Starting from ethoxybenzaldehyde.
- Imine Formation : Reaction with an appropriate amine followed by condensation.
- Purification : Using recrystallization techniques to obtain pure product.
Q & A
Q. Why do crystallographic data show variations in dihedral angles between the benzamide and ethoxyphenyl moieties?
- Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) induce conformational flexibility.
- Temperature effects : Variable-temperature XRD can reveal dynamic intramolecular rotations.
- Solution vs. solid state : Compare DFT-optimized gas-phase structures with crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
